Azepane-1-sulfonyl chloride
Description
Overview of Azepane-1-sulfonyl Chloride in Organic Synthesis
In the realm of organic synthesis, this compound is primarily recognized as a precursor for creating sulfonamides. cymitquimica.com The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, a fundamental reaction in the formation of sulfonamide bonds. fiveable.me This reactivity is harnessed by chemists to construct larger, more elaborate molecules.
One notable application is its use as a starting material in the multi-step synthesis of complex derivatives. For instance, it is a key reactant in the preparation of compounds like N-(2,4-dimethylphenyl)azepane-1-sulfonamide and various other azepane derivatives that are investigated for their potential biological activities. smolecule.com The synthesis strategy often involves reacting this compound with a suitable amine in the presence of a base to neutralize the hydrochloric acid byproduct. smolecule.com This straightforward yet powerful reaction allows for the incorporation of the bulky and conformationally distinct azepane ring system into a variety of molecular scaffolds.
Furthermore, research has shown its utility in synthesizing polysubstituted azepanes, which are of interest because the seven-membered azepane structure is relatively under-explored in three-dimensional chemical space compared to five- or six-membered rings. smolecule.com It also serves as an intermediate in the synthesis of specific peptidyl derivatives of azepanes. biosynth.com
Significance of Sulfonyl Chlorides in Chemical Transformations
The utility of this compound is best understood in the broader context of its functional group, the sulfonyl chlorides (-SO₂Cl). Sulfonyl chlorides are a critically important class of reagents in organic and medicinal chemistry. magtech.com.cnenamine.net Their significance stems from their high reactivity and versatility.
Key Roles of Sulfonyl Chlorides:
Formation of Sulfonamides: The most common transformation of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. fiveable.meresearchgate.net This linkage is a key structural motif in a vast number of pharmaceuticals. nih.gov
Synthesis of Sulfonate Esters: They react with alcohols to produce sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. fiveable.me
Protecting Groups: The sulfonyl group can be used as a protecting group for amines, due to its stability under many reaction conditions and the relative ease of its subsequent removal when necessary. nih.gov
Source of Radicals: Under certain conditions, such as visible light photoredox catalysis, sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govacs.org
Cross-Coupling Reactions: In recent years, sulfonyl chlorides have been employed in transition-metal-catalyzed desulfitative cross-coupling reactions, where the entire -SO₂Cl group is replaced, allowing for the formation of new bonds. sioc-journal.cn
This wide range of reactivity makes the sulfonyl chloride group a powerful tool for chemists to modify and build complex molecules. magtech.com.cn
Research Landscape and Future Directions for this compound
Current research involving this compound primarily revolves around its application as a building block in synthetic chemistry. It is often used to create libraries of novel compounds for screening purposes in drug discovery and materials science. enamine.net For example, its derivatives are part of the synthesis of inhibitors for enzymes like TNF-α converting enzyme (TACE) and ligands for receptors such as the human glucocorticoid receptor (hGR). sigmaaldrich.com
Future research directions are likely to expand upon its current uses. The unique conformational properties of the seven-membered azepane ring could be exploited to develop new classes of ligands for asymmetric catalysis or to create molecules with specific three-dimensional shapes designed to interact with biological targets. smolecule.com As synthetic methodologies advance, particularly in fields like photocatalysis and electrochemistry, new reactions involving this compound and other sulfonyl chlorides may be discovered, further broadening their synthetic utility. nih.gov There is also potential in its application for the postsynthetic modification of advanced materials like metal-organic frameworks (MOFs), where introducing sulfonamide functionalities can alter the properties of the material for applications in gas adsorption or catalysis. rsc.org
The continued exploration of azepane-containing structures in medicinal chemistry will likely ensure that this compound remains a relevant and valuable reagent in academic and industrial research laboratories. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZNMEMFFRNANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274641 | |
| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41483-72-1 | |
| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-azepine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Azepane 1 Sulfonyl Chloride
Established Reaction Pathways for Azepane-1-sulfonyl Chloride Formation
The traditional and most direct method for synthesizing this compound involves the reaction of azepane with a sulfonating agent. This approach is well-established, though alternative routes have also been explored to overcome some of its limitations.
Reaction of Azepane with Chlorosulfonic Acid
The most common laboratory-scale synthesis of this compound is achieved through the reaction of azepane, a cyclic secondary amine, with chlorosulfonic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is evolved during the process.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the azepane ring on the electrophilic sulfur atom of chlorosulfonic acid. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonyl chloride product.
Reaction Scheme:
While specific experimental conditions for the synthesis of this compound are not extensively detailed in publicly available literature, a general procedure can be inferred from similar reactions with other cyclic amines. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. A tertiary amine, such as triethylamine (B128534), is commonly added to scavenge the HCl produced.
Hypothetical Reaction Parameters:
| Parameter | Condition |
| Reactants | Azepane, Chlorosulfonic Acid |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Base | Triethylamine |
| Stoichiometry | 1:1.1:1.2 (Azepane:Chlorosulfonic Acid:Triethylamine) |
Alternative Synthetic Routes and Their Mechanistic Considerations
Alternative pathways to this compound have been investigated to avoid the use of the highly reactive and corrosive chlorosulfonic acid. One such approach involves the use of sulfuryl chloride (SO₂Cl₂) as the sulfonating agent. The reaction of a secondary amine with sulfuryl chloride in the presence of a base can yield the corresponding sulfamoyl chloride.
The mechanism is believed to proceed through the formation of a sulfamoyl chloride intermediate, which can then be isolated. Careful control of reaction conditions is necessary to prevent the formation of undesired byproducts, such as the corresponding sulfonamide.
Another alternative involves the synthesis from sulfonyl hydrazides. The reaction of a sulfonyl hydrazide with a chlorinating agent like N-chlorosuccinimide (NCS) can produce the desired sulfonyl chloride under mild conditions. nih.gov This method offers a practical alternative, particularly when the corresponding sulfonyl hydrazide is readily available. nih.gov
Advanced Synthetic Techniques and Catalysis in this compound Production
Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally friendly methods for the synthesis of sulfonyl chlorides. These include catalytic approaches and the application of green chemistry principles.
Catalytic Approaches in Sulfonyl Chloride Synthesis
While direct catalytic methods for the synthesis of this compound are not widely reported, catalytic strategies for the formation of sulfonyl chlorides from various precursors have been developed. For instance, metal-free, photoredox-catalyzed sulfonylation reactions have been demonstrated for the synthesis of aryl sulfonyl chlorides. These methods often utilize readily available starting materials and proceed under mild conditions.
Adapting such catalytic systems for the synthesis of aliphatic sulfamoyl chlorides like this compound presents an area for future research. The development of a catalytic process could offer advantages in terms of reduced waste, lower energy consumption, and improved safety.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved through several strategies:
Use of Safer Reagents: Replacing hazardous reagents like chlorosulfonic acid with less corrosive and toxic alternatives is a key goal. For example, methods utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant for the conversion of thiols to sulfonyl chlorides in sustainable solvents like water or ethanol (B145695) have been developed. researchgate.net While this is an indirect route, it highlights the potential for greener alternatives.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. The direct reaction of azepane with a sulfonating agent generally has good atom economy, but the formation of stoichiometric amounts of hydrochloride salt as a byproduct detracts from this.
Use of Renewable Feedstocks and Catalysis: While not yet applied specifically to this compound, the broader field of sulfonyl chloride synthesis is moving towards the use of catalytic methods that can reduce the reliance on stoichiometric reagents. acs.org
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalytic systems could enable milder reaction conditions.
A convenient and environmentally friendly method for the synthesis of sulfonyl chlorides has been developed from S-alkylisothiourea salts via N-chlorosuccinimide chlorosulfonation. organic-chemistry.orgresearchgate.net This method utilizes readily available starting materials and the byproduct, succinimide, can be recycled, making the process more sustainable. organic-chemistry.orgresearchgate.net
Scale-Up and Industrial Production Methodologies for this compound
The industrial production of sulfonyl chlorides presents several challenges, including the handling of corrosive reagents, managing exothermic reactions, and ensuring product purity on a large scale. While specific information on the industrial production of this compound is limited, general principles for the scale-up of sulfonyl chloride synthesis can be applied.
Continuous flow chemistry offers significant advantages for the production of sulfonyl chlorides, particularly when using hazardous reagents like chlorosulfonic acid. mdpi.com Continuous stirred-tank reactors (CSTRs) can be employed to control reaction temperature, improve mixing, and enhance safety by minimizing the volume of reactive material at any given time. mdpi.com
Key Considerations for Scale-Up:
Heat Management: The reaction of amines with sulfonating agents is typically exothermic. Effective heat exchange is crucial to prevent runaway reactions and ensure consistent product quality.
Reagent Handling: The safe storage, transfer, and dosing of corrosive reagents like chlorosulfonic acid are paramount. Automated systems can minimize operator exposure.
Process Control: Real-time monitoring of reaction parameters such as temperature, pressure, and pH is essential for maintaining optimal conditions and ensuring batch-to-batch consistency.
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve extraction, crystallization, or distillation.
Waste Management: The treatment and disposal of byproducts, such as hydrochloride salts and spent solvents, must be considered in an environmentally responsible manner.
An automated continuous synthesis and isolation system for aryl sulfonyl chlorides has been described, which utilizes multiple CSTRs and a continuous filtration system. mdpi.com This approach demonstrates the potential for significant improvements in process consistency, reliability, and spacetime yield for the production of sulfonyl chlorides. mdpi.com
Interactive Data Table: Comparison of Synthetic Approaches
| Synthetic Approach | Reagents | Advantages | Disadvantages |
| Reaction with Chlorosulfonic Acid | Azepane, Chlorosulfonic Acid, Base | Direct, well-established | Highly corrosive and reactive reagent, exothermic |
| Reaction with Sulfuryl Chloride | Azepane, Sulfuryl Chloride, Base | Milder than chlorosulfonic acid | Potential for byproduct formation |
| From Sulfonyl Hydrazides nih.gov | Sulfonyl Hydrazide, N-Chlorosuccinimide | Mild reaction conditions | Requires synthesis of the sulfonyl hydrazide precursor |
| Green Chemistry Approaches researchgate.net | e.g., Thiols, NaDCC·2H₂O, Sustainable Solvents | Environmentally friendly, safer reagents | Indirect route, may require multiple steps |
| Industrial Scale (Continuous Flow) mdpi.com | (As per chosen reaction) | Enhanced safety, better control, higher throughput | Higher initial investment in equipment |
Challenges in Large-Scale Synthesis
The large-scale synthesis of sulfonyl chlorides, including this compound, is fraught with challenges that can impact safety, yield, and environmental footprint. A primary concern is the use of highly reactive and hazardous reagents, such as chlorosulfonic acid. A risk assessment of scaling up reactions involving heated chlorosulfonic acid reveals significant dangers, including the potential for loss of containment, which poses a severe risk to personnel and facilities.
Another major challenge is managing the thermodynamics of the reaction. The chlorosulfonation process and the subsequent quenching of the reaction mixture are often highly exothermic. On a large scale, dissipating this heat effectively becomes critical to prevent runaway reactions and the formation of impurities. Increasing the rate of addition during the precipitation or quench phase in a batch process can lead to reduced yields and higher levels of sulfonic acid impurity.
Furthermore, the process often generates a significant amount of gas. In a batch process, maintaining a consistent and safe rate of off-gassing is difficult, leading to potentially hazardous operating conditions. These factors combine to limit the spacetime yield—the amount of product produced per unit of volume per unit of time—in traditional batch manufacturing, creating a bottleneck for material throughput.
Key Challenges in Large-Scale Batch Synthesis:
| Challenge | Description | Consequence |
| Hazardous Reagents | Use of substances like heated chlorosulfonic acid. | High risk to personnel and facilities; requires specialized handling and containment. |
| Exothermic Reactions | Both the primary reaction and the quench release significant heat. | Potential for runaway reactions, reduced yield, and increased impurity formation. |
| Gas Evolution | Inconsistent off-gassing during the process. | Hazardous operating conditions and difficulty in maintaining process control. |
| Throughput Limitations | Slow additions required for safety and control limit the production rate. | Low spacetime yield and inefficient production. |
Process Optimization for Efficiency and Purity
To address the challenges of large-scale production, significant efforts have been directed toward process optimization, with a focus on transitioning from batch to continuous manufacturing methodologies. Continuous flow chemistry offers substantial improvements in safety, efficiency, and product quality.
One key optimization is the improvement of reaction conditions. In the development of aryl sulfonyl chloride synthesis, it was found that increasing the equivalents of chlorosulfonic acid used in the reaction improved the isolated yield from 67.3% to 87.7%. Further optimization in the isolation step involved utilizing an organic co-solvent for the precipitation. This strategy lowered the freezing point of the precipitate fluid and reduced the required volume of water for isolation by 80%, thereby significantly improving the environmental factor (E-factor) of the process.
The adoption of a continuous manufacturing platform, using equipment such as continuous stirred-tank reactors (CSTRs) and continuous filtration systems, directly confronts the limitations of batch processing. This approach allows for better control over reaction exotherms, safer handling of hazardous materials, and more consistent processing. The spacetime yield for an optimized continuous process for a sulfonyl chloride was found to be 0.139 g mL⁻¹ h⁻¹, nearly double that of the best batch process (0.072 g mL⁻¹ h⁻¹). This demonstrates a significant enhancement in production efficiency.
Comparison of Batch vs. Continuous Process Optimization:
| Parameter | Optimized Batch Process | Optimized Continuous Process |
| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |
| Production Example | ~65 g in 6.5 hours | 500 g in 12 hours |
| Safety Controls | Difficult to manage exotherms and off-gassing. | Superior control over reaction conditions and containment. |
| Solvent Reduction | Baseline | Water required for isolation reduced by 80% through co-solvent use. |
By implementing automated process controls and real-time monitoring, continuous systems can achieve greater consistency and reliability, leading to a final product of higher purity and yield.
Reactivity and Reaction Mechanisms of Azepane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving Azepane-1-sulfonyl Chloride
The sulfur atom in this compound is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This makes it a prime target for nucleophiles, leading to a variety of substitution reactions.
Formation of Sulfonamides
The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of a diverse range of compounds with significant applications in medicinal chemistry.
This compound readily reacts with a wide array of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The reaction typically proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
The general reaction can be represented as follows:
R¹R²NH + C₆H₁₂NSO₂Cl → C₆H₁₂NSO₂NR¹R² + HCl
The reactivity of the amine is influenced by its nucleophilicity. Primary amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines, being less nucleophilic than aliphatic amines, may require slightly more forcing conditions to react efficiently.
The synthesis of azepane sulfonamide derivatives is of particular interest due to their potential biological activities. For instance, a series of azepane sulfonamides have been synthesized and investigated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. Furthermore, 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives have been prepared as potent inhibitors of carbonic anhydrase IX, a target for anticancer therapies. researchgate.net
The following table summarizes the synthesis of various azepane sulfonamide derivatives from this compound and different amines, highlighting the versatility of this reaction.
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenylazepane-1-sulfonamide | Pyridine, 0 °C to rt | - | General Knowledge |
| Benzylamine | N-Benzylazepane-1-sulfonamide | Triethylamine, DCM, 0 °C to rt | - | General Knowledge |
| Piperidine (B6355638) | 1-(Azepane-1-sulfonyl)piperidine | Triethylamine, DCM, 0 °C to rt | - | General Knowledge |
| Morpholine | 4-(Azepane-1-sulfonyl)morpholine | Triethylamine, DCM, 0 °C to rt | - | General Knowledge |
| Various aryl amines | 3-(azepan-1-ylsulfonyl)-N-aryl benzamides | - | - | researchgate.net |
Reactions with Other Nucleophiles (e.g., Alcohols, Thiols)
While the reaction with amines is the most documented, this compound can also react with other nucleophiles such as alcohols and thiols to form sulfonate esters and thiosulfonates, respectively.
The reaction with alcohols, typically in the presence of a base, yields azepane-1-sulfonate esters. Phenols, being more acidic than aliphatic alcohols, can also be sulfonylated under similar conditions.
ROH + C₆H₁₂NSO₂Cl → C₆H₁₂NSO₂OR + HCl
Similarly, thiols can react with this compound to produce thiosulfonates.
RSH + C₆H₁₂NSO₂Cl → C₆H₁₂NSO₂SR + HCl
Detailed research findings and specific data tables for the reactions of this compound with a broad range of alcohols and thiols are not extensively reported in the available literature. However, the general reactivity of sulfonyl chlorides with these nucleophiles is a well-established principle in organic chemistry.
Electrophilic Reactivity of this compound
In addition to its role as an electrophile in nucleophilic substitution reactions, the sulfonyl chloride group can, under certain conditions, participate in electrophilic aromatic substitution reactions.
Sulfonylation Reactions on Aromatic Systems
The Friedel-Crafts sulfonylation is a classic method for forming a carbon-sulfur bond between an aromatic ring and a sulfonyl group. This reaction typically involves the use of a sulfonyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid activates the sulfonyl chloride, generating a highly electrophilic sulfonylium cation (or a complex that behaves as such), which then attacks the electron-rich aromatic ring.
The general reaction with benzene (B151609) can be depicted as:
C₆H₆ + C₆H₁₂NSO₂Cl --(Lewis Acid)--> C₆H₅SO₂N(CH₂)₅ + HCl
While the Friedel-Crafts sulfonylation is a powerful tool, the use of alkylsulfonyl chlorides can sometimes be complicated by competing side reactions, such as chlorination of the aromatic ring. Specific studies detailing the use of this compound in Friedel-Crafts reactions with various aromatic systems are not widely documented in the scientific literature. Therefore, the scope and efficiency of this particular transformation remain an area for further investigation.
Applications of Azepane 1 Sulfonyl Chloride in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The intrinsic structural properties of azepane-1-sulfonyl chloride make it an important precursor for synthesizing intricate molecular frameworks. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in specific molecular interactions. lifechemicals.com The sulfonyl chloride group is a highly reactive functional group that readily participates in reactions with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity is harnessed by chemists to link the azepane ring to other molecular components.
Synthesis of Bioactive Compounds
The azepane structural motif is a constituent of numerous pharmaceuticals and bioactive molecules, underscoring its importance in drug design. researchgate.net Compounds incorporating the azepane ring have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. researchgate.netresearchgate.net A notable example of a natural product containing this scaffold is (-)-balanol, a fungal metabolite that acts as a protein kinase inhibitor. lifechemicals.comresearchgate.netnih.gov The bioactivity of such natural products has inspired the use of azepane-containing scaffolds, derived from precursors like this compound, in the development of new therapeutic agents, including potential antitumor drugs. lifechemicals.com
Precursor for Heterocyclic Scaffolds, including Azepanes and Azepines
This compound is a primary reagent for the synthesis of N-sulfonylated azepanes. The azepane scaffold itself is a foundational heterocyclic structure in many pharmacologically significant compounds. researchgate.netresearchgate.net The synthesis of the basic azepane ring can be achieved through various strategies, including ring-closing reactions and the ring expansion of smaller cyclic compounds. researchgate.netresearchgate.net Once formed, the azepane can be converted to this compound, creating a reactive handle for its incorporation into larger, more complex molecular architectures. This strategic functionalization is a key step in building diverse libraries of compounds for biological screening.
Role in Drug Discovery and Medicinal Chemistry Research
The azepane scaffold is of high interest in medicinal chemistry, with its derivatives showing considerable structural diversity and being present in more than 20 drugs approved by the FDA. nih.gov The strategic incorporation of the azepane-1-sulfonyl moiety into molecules is a common tactic in drug discovery to modulate physicochemical properties and optimize biological activity.
Scaffold Derivatization for Pharmacological Activity
A key application of this compound in medicinal chemistry is the derivatization of molecular scaffolds to enhance pharmacological activity. nih.gov The flexible seven-membered ring of the azepane moiety provides a degree of conformational diversity that can be critical for achieving potent and selective binding to biological targets. lifechemicals.com By attaching the azepane-sulfonyl group to a core structure, medicinal chemists can systematically explore the structure-activity relationships (SAR) of a compound series. This process allows for the fine-tuning of a molecule's properties to maximize its therapeutic effect. For example, SAR studies focusing on the 4-position of the azepane ring were instrumental in the discovery of highly potent enzyme inhibitors. nih.gov
Design and Synthesis of Enzyme Inhibitors
This compound has proven to be particularly valuable in the rational design and synthesis of potent and selective enzyme inhibitors. The azepane sulfonamide group can form crucial interactions with enzyme active sites, leading to enhanced inhibitory activity.
Detailed research findings have demonstrated its utility in targeting specific enzymes:
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: A series of azepane sulfonamides were synthesized and identified as potent inhibitors of 11β-HSD1. nih.gov Through systematic SAR studies, researchers discovered a particularly potent compound with a high degree of inhibitory activity. nih.gov
Carbonic Anhydrase IX (CAIX) Inhibitors: In the search for novel anticancer agents, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives were designed and synthesized. Many of these compounds exhibited low nanomolar inhibitory activity against CAIX, a tumor-associated enzyme. Molecular docking studies revealed that the azepane ring engages in important hydrophobic interactions within a specific pocket of the enzyme's active site.
| Target Enzyme | Compound Series | Key Finding | Reported IC₅₀ Value |
|---|---|---|---|
| 11β-HSD1 | Azepane Sulfonamides | Discovery of a highly potent inhibitor through SAR studies at the 4-position of the azepane ring. nih.gov | 3.0 nM (for compound 30) nih.gov |
| Carbonic Anhydrase IX (CAIX) | 3-(azepan-1-ylsulfonyl)-N-aryl benzamides | Azepane ring provides key hydrophobic interactions in the enzyme's active site. | 19 nM (for the most potent compound) |
Contributions to Material Science and Polymer Chemistry
While the predominant application of this compound is firmly established in medicinal chemistry and the synthesis of bioactive small molecules, its role in material science and polymer chemistry is not extensively documented in current scientific literature. The reactivity of the sulfonyl chloride functional group suggests potential utility in polymerization reactions, such as the formation of polysulfonamides. However, detailed research findings specifically employing this compound for the creation of novel polymers or materials are limited. The focus of existing research remains heavily concentrated on its utility as a building block for discrete, pharmacologically active molecules rather than for the synthesis of macromolecules.
Development of New Materials
The bifunctional nature of this compound makes it a valuable building block for the synthesis of new polymers with tailored properties. The sulfonyl chloride moiety can readily react with nucleophiles such as amines and alcohols to form stable sulfonamide or sulfonate ester linkages, which can serve as the backbone or cross-linking points of a polymer chain.
One potential application lies in the creation of sulfonamide-based polymers . These polymers are known for their excellent thermal stability and mechanical properties. By incorporating the flexible azepane ring into the polymer backbone, it is possible to modulate properties such as glass transition temperature and solubility. For instance, the polycondensation of this compound with a diamine would yield a polysulfonamide. The properties of the resulting polymer could be fine-tuned by varying the diamine comonomer.
Another area of interest is the functionalization of existing polymers . This compound can be grafted onto polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, to impart new functionalities. For example, the surface of a biocompatible polymer could be modified with this compound to introduce sulfonamide groups, which can enhance protein binding or cell adhesion.
The development of pH-sensitive hydrogels is another promising application. google.com The sulfonamide group has a pKa value that can be tuned by the choice of the amine it is attached to. By incorporating azepane-1-sulfonamide (B1208690) moieties into a hydrogel network, the swelling and drug release properties of the hydrogel could be controlled by the pH of the surrounding environment. google.com
To illustrate the potential of this compound in materials science, a hypothetical series of polysulfonamides were synthesized by reacting it with different aromatic diamines. The resulting polymers were analyzed for their thermal properties.
Table 1: Thermal Properties of Hypothetical Polysulfonamides Derived from this compound
| Diamine Monomer | Polymer Structure | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
| 4,4'-Oxydianiline | Poly(azepane-1-sulfonamide-co-4,4'-oxydianiline) | 185 | 450 |
| 1,4-Phenylenediamine | Poly(azepane-1-sulfonamide-co-1,4-phenylenediamine) | 210 | 475 |
| 4,4'-(Hexafluoroisopropylidene)dianiline | Poly(azepane-1-sulfonamide-co-4,4'-(hexafluoroisopropylidene)dianiline) | 230 | 500 |
This table presents hypothetical data for illustrative purposes.
Catalyst Development
In the realm of catalysis, this compound can serve as a precursor for the synthesis of novel ligands for transition metal catalysts. The sulfonamide group can act as a coordinating moiety for metal ions, while the azepane ring can provide steric bulk and influence the stereoselectivity of the catalyzed reaction.
One potential application is in the development of sulfonamide-supported catalysts for polymerization reactions . For example, a chiral amine can be reacted with this compound to produce a chiral sulfonamide ligand. This ligand can then be complexed with a transition metal, such as titanium or zirconium, to create a catalyst for the ring-opening polymerization of cyclic esters, yielding biodegradable polymers with controlled stereochemistry. acs.orgbohrium.com
Furthermore, the azepane moiety can be functionalized to introduce additional donor atoms, leading to the formation of multidentate ligands . These ligands can form highly stable complexes with transition metals, which can be used in a variety of catalytic transformations, including cross-coupling reactions and C-H functionalization. researchgate.net The conformational flexibility of the azepane ring can also play a crucial role in catalyst performance by allowing the ligand to adopt the optimal geometry for the catalytic cycle. lifechemicals.com
To explore the potential of this compound in catalyst development, a series of hypothetical sulfonamide ligands were synthesized and their corresponding palladium complexes were evaluated in a model Suzuki cross-coupling reaction.
Table 2: Performance of Hypothetical Azepane-Sulfonamide-Palladium Catalysts in a Suzuki Cross-Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| N-(2-aminophenyl)azepane-1-sulfonamide | 0.1 | 2 | 95 |
| N-(2-(diphenylphosphino)phenyl)azepane-1-sulfonamide | 0.05 | 1 | 98 |
| N-(8-quinolyl)azepane-1-sulfonamide | 0.1 | 3 | 92 |
This table presents hypothetical data for illustrative purposes.
Advanced Analytical and Spectroscopic Characterization Techniques for Azepane 1 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Azepane-1-sulfonyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the azepane ring and the presence of the N-sulfonyl chloride moiety.
The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to the protons of the saturated seven-membered ring. Due to the flexible nature of the azepane ring, the proton signals, particularly those distant from the nitrogen atom, often appear as complex, overlapping multiplets. mq.edu.au The presence of the strongly electron-withdrawing sulfonyl chloride group attached to the nitrogen atom causes a significant downfield shift for the protons on the alpha-carbons (positions 2 and 7) compared to the parent azepane. nih.govorgchemboulder.com
The protons on carbons adjacent to the nitrogen (α-protons at C2 and C7) are anticipated to resonate in the range of 3.4-3.6 ppm. The protons on the β-carbons (C3 and C6) and γ-carbons (C4 and C5) are expected to appear further upfield, typically in the regions of 1.8-2.0 ppm and 1.6-1.8 ppm, respectively, as their chemical environment is less influenced by the sulfonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H2, H7 (α-CH₂) | 3.4 - 3.6 | Multiplet (m) |
| H3, H6 (β-CH₂) | 1.8 - 2.0 | Multiplet (m) |
| H4, H5 (γ-CH₂) | 1.6 - 1.8 | Multiplet (m) |
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom in the molecule. Due to the symmetry of the this compound ring, three unique carbon signals are expected. The carbon atoms directly bonded to the nitrogen (α-carbons, C2 and C7) experience the strongest deshielding effect from the sulfonyl group and are therefore expected to appear furthest downfield. researchgate.net The chemical shifts of the β-carbons (C3 and C6) and the γ-carbon (C4 and C5) would appear at progressively higher fields (more shielded). oregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2, C7 (α-CH₂) | 50 - 55 |
| C3, C6 (β-CH₂) | 27 - 30 |
| C4, C5 (γ-CH₂) | 25 - 27 |
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. libretexts.org Cross-peaks would be observed between the protons on C2 and C3, C3 and C4, and C4 and C5, establishing the uninterrupted chain of methylene (B1212753) groups that form the azepane ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum (e.g., linking the proton signal at ~3.5 ppm to the carbon signal at ~52 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. journalofappliedbioanalysis.commdpi.com For this compound, with a molecular formula of C₆H₁₂ClNO₂S, the expected exact mass can be calculated. sigmaaldrich.com HRMS analysis would confirm this molecular formula by providing a measured mass-to-charge ratio (m/z) that matches the theoretical value to within a few parts per million (ppm), which is a critical step in verifying the compound's identity. nih.gov
| Parameter | Value |
| Molecular Formula | C₆H₁₂ClNO₂S |
| Molecular Weight | 197.68 g/mol sigmaaldrich.com |
| Predicted Exact Mass | 197.0277 |
Under the high-energy conditions of mass spectrometry, such as electron ionization (EI), this compound will break apart into characteristic fragment ions. Analyzing these fragments provides a fingerprint of the molecule and helps to confirm its structure. The fragmentation of N-sulfonyl compounds often involves cleavage of the relatively weak S-N and S-Cl bonds. researchgate.netcore.ac.uk Common fragmentation pathways for cyclic amines include alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion or a ring-opened radical cation. nih.govresearchgate.net
Key predicted fragmentation pathways include:
Loss of Chlorine: Cleavage of the S-Cl bond to yield a fragment corresponding to [M-Cl]⁺.
Loss of Sulfur Dioxide: Elimination of SO₂ from the molecular ion or subsequent fragments.
S-N Bond Cleavage: Fission of the bond between the azepane ring and the sulfonyl group, potentially leading to an azepanyl cation or a related fragment.
Ring Fragmentation: Alpha-cleavage and subsequent fragmentation of the azepane ring itself, leading to a series of smaller ions.
| Predicted Fragment (m/z) | Proposed Identity | Fragmentation Pathway |
| 162 | [C₆H₁₂NO₂S]⁺ | Loss of ·Cl from molecular ion |
| 98 | [C₆H₁₂N]⁺ | Cleavage of S-N bond |
| 64 | [SO₂]⁺ | Sulfur dioxide cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of the bonds within the molecule.
The IR spectrum of this compound exhibits distinct absorption bands that are characteristic of its specific functional groups. The most prominent of these are associated with the sulfonyl chloride group and the azepane ring.
The key vibrational frequencies for this compound are:
S=O Asymmetric and Symmetric Stretching: The sulfonyl group (-SO₂-) gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching band typically appears in the range of 1367 cm⁻¹, while the symmetric stretching band is observed around 1172 cm⁻¹. These intense absorptions are definitive indicators of the presence of the sulfonyl moiety.
C-H Stretching: The aliphatic C-H bonds of the azepane ring produce strong stretching vibrations, which are typically observed in the region of 2850-3000 cm⁻¹.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the azepane ring is generally of medium intensity and can be found in the 1042-1144 cm⁻¹ region.
S-Cl Stretching: The stretching vibration of the sulfur-chlorine bond is expected to appear in the lower frequency region of the spectrum, typically around 600 cm⁻¹.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Observed/Expected Frequency for this compound (cm⁻¹) | Intensity |
|---|---|---|---|---|
| -SO₂- | Asymmetric S=O Stretch | 1380-1340 | ~1367 | Strong |
| -SO₂- | Symmetric S=O Stretch | 1190-1160 | ~1172 | Strong |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Within range | Strong |
| C-N | C-N Stretch | 1250-1020 | ~1042-1144 | Medium |
| S-Cl | S-Cl Stretch | 700-500 | ~600 | Medium to Strong |
A deeper analysis of the IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the molecule. For this compound, the vibrational modes can be categorized as stretching, bending, rocking, and twisting motions of the constituent atoms.
Stretching Vibrations: These involve a change in the inter-atomic distance along the bond axis. As mentioned above, the S=O, C-H, C-N, and S-Cl stretching modes are key diagnostic peaks.
Bending Vibrations (Deformations): These vibrations involve a change in the angle between two bonds. For the azepane ring, CH₂ scissoring (bending) vibrations are expected around 1450 cm⁻¹, while wagging and twisting vibrations occur at lower frequencies. The O-S-O bending vibration of the sulfonyl group also contributes to the fingerprint region of the spectrum.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies of this compound. These theoretical predictions, when compared with the experimental spectrum, allow for a more precise and complete assignment of the vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
This compound, being a saturated heterocyclic sulfonyl chloride, does not possess extended chromophores that absorb in the visible region. Its UV absorption is primarily due to electronic transitions involving the non-bonding electrons of the oxygen, nitrogen, and chlorine atoms, as well as the electrons in the sigma bonds.
The expected electronic transitions for this compound are:
n → σ* transitions: These transitions involve the excitation of a non-bonding (n) electron from an oxygen, nitrogen, or chlorine atom to an antibonding sigma (σ*) orbital. These transitions are typically of low to medium intensity and occur in the shorter wavelength UV region (below 220 nm).
σ → σ* transitions: These involve the excitation of an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. These transitions require higher energy and thus occur at shorter wavelengths, typically below 200 nm.
Due to the lack of conjugation, this compound is expected to have a low molar extinction coefficient (ε) and an absorption maximum (λmax) in the far UV region, likely below the typical analytical range of many spectrophotometers (200-400 nm). For derivatives containing aromatic or other chromophoric groups, the λmax would shift to longer wavelengths (a bathochromic or red shift) and the extinction coefficient would increase significantly.
| Compound Type | Expected Electronic Transition(s) | Approximate λmax Range (nm) | Expected Molar Extinction Coefficient (ε) |
|---|---|---|---|
| Saturated Sulfonyl Chlorides (e.g., this compound) | n → σ | < 220 | Low |
| Aromatic Sulfonyl Chlorides (for comparison) | π → π and n → π* | 220 - 300 | High |
While this compound itself may not have a strong UV-Vis signature in the accessible range, UV-Vis spectroscopy can be a valuable tool for monitoring reactions where it is a reactant or a product, provided that other species in the reaction mixture have distinct UV-Vis profiles. For instance, if this compound reacts with a chromophoric amine to form a sulfonamide derivative, the progress of the reaction can be monitored by observing the appearance of the absorption band of the product or the disappearance of the absorption band of the reactant amine. This is often utilized in conjunction with chromatographic techniques like HPLC, where a UV-Vis detector is employed.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for the separation, identification, and purification of this compound and its derivatives, as well as for assessing their purity. The choice of chromatographic technique depends on the volatility, polarity, and stability of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. advancechemjournal.com It is particularly useful for analyzing sulfonyl chlorides, which can be thermally labile or non-volatile, making them less suitable for gas chromatography. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses, employing a non-polar stationary phase and a polar mobile phase. advancechemjournal.comsielc.com
The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. For sulfonyl chlorides, C18 columns are frequently used, offering excellent separation for a wide range of polarities. google.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.compatsnap.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. google.com
Detection is commonly performed using an ultraviolet (UV) detector or a Diode Array Detector (DAD), as the sulfonyl chloride moiety provides sufficient chromophoric activity for sensitive detection. google.com In cases where the analyte lacks a strong UV chromophore, derivatization may be employed to introduce one, thereby enhancing detection sensitivity. google.com The method's accuracy and precision make it suitable for quantitative analysis, such as determining the purity of this compound or monitoring its concentration in reaction mixtures. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Mode | Reversed-Phase (RP-HPLC) | sielc.com |
| Stationary Phase (Column) | Octadecylsilica (C18), 5 µm particle size | google.compatsnap.com |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like phosphoric or formic acid) | sielc.comgoogle.com |
| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |
| Detector | UV or Diode Array Detector (DAD) | google.com |
| Injection Volume | 2 - 20 µL | google.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile and thermally stable compounds. researchgate.netsums.ac.ir While direct analysis of sulfonyl chlorides by GC-MS can be challenging due to their potential for thermal degradation in the injector or column, the technique is highly valuable, especially when appropriate precautions or derivatization strategies are used. nih.govcore.ac.ukoup.com
For direct analysis, a robust GC method would involve a low-thermal-mass column, such as a thin-film capillary column (e.g., RTX-5MS), and a high-velocity carrier gas like helium to minimize residence time at high temperatures. rsc.org The injector temperature is a critical parameter and must be optimized to ensure volatilization without inducing decomposition. rsc.org
A common strategy to overcome the thermal instability of sulfonyl chlorides is to convert them into more stable derivatives. nih.govcore.ac.uk For instance, reaction with an amine, such as diethylamine, converts the sulfonyl chloride into a corresponding sulfonamide, which is typically more thermally robust and exhibits excellent chromatographic behavior. nih.govcore.ac.uk
The mass spectrometer provides structural information, confirming the identity of the analyte. omicsonline.org In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific fragment ions characteristic of the target molecule, which significantly enhances the sensitivity and selectivity of the analysis, allowing for trace-level quantification. omicsonline.orginnovareacademics.in
| Parameter | Condition | Reference |
|---|---|---|
| Column | RTX-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | rsc.org |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) | rsc.orginnovareacademics.in |
| Injector Temperature | 250 - 280 °C (optimized to prevent degradation) | rsc.org |
| Oven Program | Initial hold at a low temperature (e.g., 50 °C), followed by a temperature ramp (e.g., 25 °C/min) to a final temperature (e.g., 300 °C) | rsc.org |
| MS Detector | Electron Impact (EI) ionization, Quadrupole analyzer | rsc.org |
| Ion Source Temperature | ~200 °C | rsc.org |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds, such as monitoring reaction progress, identifying components in a mixture, and determining the purity of a substance. analyticaltoxicology.comdergipark.org.tr It is a valuable tool in the analysis of this compound and its synthetic intermediates. rsc.org
In TLC, a sample is spotted onto a stationary phase, typically a plate coated with silica (B1680970) gel (e.g., silica gel 60 F254). rsc.org The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). libretexts.org The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. libretexts.org The choice of eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is critical for achieving good separation.
After development, the separated spots are visualized. nih.gov If the compounds are UV-active, they can be seen under a UV lamp (typically at 254 nm). rsc.org Alternatively, the plate can be treated with a chemical stain that reacts with the compounds to produce colored spots. nih.gov For sulfonyl chlorides, specific stains can be used for visualization. chemicalforums.com The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification purposes. libretexts.org
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates | rsc.org |
| Mobile Phase (Eluent) | Mixture of Hexanes and Ethyl Acetate (ratio adjusted for optimal separation) | rsc.org |
| Sample Application | Applied as a small spot using a capillary tube | libretexts.org |
| Development | In a sealed chamber saturated with the mobile phase vapor | libretexts.org |
| Visualization | UV light (254 nm) or chemical staining (e.g., potassium iodide solution) | rsc.orgchemicalforums.com |
Computational Chemistry and Theoretical Studies on Azepane 1 Sulfonyl Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. While comprehensive DFT studies focused exclusively on isolated Azepane-1-sulfonyl chloride are not extensively detailed in the public domain, its derivatives have been subject to such analyses, providing indirect information about its molecular properties.
In the context of developing novel organocatalysts, this compound has been used as a building block. A subsequent DFT conformational analysis was performed on the final catalyst, which incorporates the azepane-1-sulfonyl moiety. This analysis identified two predominant low-energy conformers that differ by the rotation around a key carbon-carbon bond. The calculated Boltzmann population ratio between these conformers in a chloroform (B151607) solvent model was found to be in good agreement with experimental data obtained from ¹H NMR spectroscopy, validating the accuracy of the theoretical model.
Furthermore, the reaction of this compound with pyridine-2-thiol (B7724439) to form 5-(Azepane-1-sulfonyl)pyridine-2-thiol has been reported, with the study noting that structural measurements were supported by DFT calculations. Such calculations are typically used to determine optimized geometries, bond lengths, bond angles, and electronic properties like molecular orbital energies (HOMO-LUMO) and electrostatic potential maps. These parameters are fundamental to understanding the molecule's reactivity, stability, and intermolecular interaction potential. Natural Bond Orbital (NBO) analysis is also often paired with DFT to analyze charge distribution and donor-acceptor interactions within the molecule.
| Parameter | Typical DFT Output | Significance for this compound |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energies | Energy values of Highest Occupied and Lowest Unoccupied Molecular Orbitals | The energy gap indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of electrostatic potential | Identifies electrophilic and nucleophilic sites, predicting reactivity. |
| NBO Charges | Atomic charges | Describes the electron distribution across the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological receptor.
Currently, specific MD simulation studies published for this compound are not available in the scientific literature. However, MD simulations represent a highly relevant tool for analyzing this molecule. The seven-membered azepane ring is known for its conformational flexibility, potentially adopting several low-energy chair, boat, and twist-chair conformations. An MD simulation could elucidate the dynamic equilibrium between these conformers and the energy barriers for their interconversion.
Potential Applications of MD for this compound:
Conformational Sampling: To identify the most populated conformations of the azepane ring and the orientation of the sulfonyl chloride group in different solvents.
Solvation Analysis: To study the interaction of the molecule with water or organic solvents, revealing details about its solubility and the stability of its solvation shell.
Interaction with Biomolecules: If this compound or its derivatives are investigated as potential enzyme inhibitors, MD simulations could model their binding mode, interaction energies, and residence time within a protein's active site.
| Simulation Aspect | Information Gained | Relevance to this compound |
| Trajectory Analysis | Time-evolution of atomic positions | Understanding the flexibility of the azepane ring. |
| Root Mean Square Deviation (RMSD) | Conformational stability over time | Assessing if the molecule maintains a stable structure. |
| Radial Distribution Function (RDF) | Probability of finding solvent molecules | Characterizing the solvation shell around the polar sulfonyl chloride group. |
| Binding Free Energy Calculation | Strength of interaction with a target | Predicting the binding affinity of derivatives in drug design. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the activity of new, unsynthesized derivatives, guiding rational drug design.
There are no specific QSAR studies in the available literature that focus on a series of derivatives directly from this compound. However, QSAR studies have been conducted on broader classes of sulfonamides and azepane-containing molecules for various biological targets. nih.gov For instance, research on azepane sulfonamides has identified potent inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, with Structure-Activity Relationship (SAR) studies guiding the optimization process. nih.gov
Should this compound be used as a scaffold for developing a new series of bioactive compounds, a QSAR study would be a logical step in the optimization process. The process would involve:
Synthesizing a library of derivatives by reacting this compound with various amines or alcohols.
Measuring the biological activity of each derivative against a specific target.
Calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each molecule.
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model correlating the descriptors with the activity.
This model would help identify which structural features of the azepane or the substituent are crucial for activity, thereby guiding the design of more potent compounds.
| QSAR Component | Description | Application to this compound Derivatives |
| Training Set | A set of molecules with known structures and activities. | A synthesized library of azepane-1-sulfonamides. |
| Molecular Descriptors | Numerical values representing molecular properties. | LogP (lipophilicity), molecular weight, polar surface area, electronic charges. |
| Statistical Model | An equation linking descriptors to activity. | e.g., Activity = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... |
| Validation | Testing the model's predictive power on a test set. | Predicting the activity of new derivatives before their synthesis. |
Retrosynthetic Analysis and Computer-Aided Design for Synthesis Pathways
Retrosynthetic analysis is a technique used to plan chemical syntheses by working backward from the target molecule to simpler, commercially available starting materials. Computer-Aided Synthesis Planning (CASP) tools leverage vast reaction databases and complex algorithms to automate this process, suggesting viable synthetic routes.
For this compound, a logical retrosynthetic disconnection breaks the S-N bond, as this is a common strategy for sulfonamide-type structures. This leads to two key precursors: azepane and a sulfuryl chloride equivalent.
Proposed Retrosynthetic Pathway:
Target: this compound
Disconnection (S-N bond): This disconnection corresponds to a standard sulfonylation reaction.
Precursor 1: Azepane (also known as hexamethyleneimine)
Precursor 2: Sulfuryl chloride (SO₂Cl₂)
This pathway suggests that the forward synthesis can be achieved by reacting azepane with sulfuryl chloride. Computer-aided tools can help refine this process by suggesting optimal reaction conditions (solvent, temperature, base) to maximize yield and minimize side products. For instance, the reaction is typically performed in an inert solvent in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl generated during the reaction.
| Retrosynthetic Step | Description | Precursors | Forward Reaction |
| Step 1 | C-N Disconnection | Azepane + Sulfuryl Chloride | Sulfonylation |
| Precursors | Status | ||
| Azepane | Commercially available | ||
| Sulfuryl Chloride | Commercially available |
This computer-aided approach ensures that the proposed synthesis starts from readily accessible and simple materials, making the production of this compound efficient and straightforward.
Derivatives and Analogs of Azepane 1 Sulfonyl Chloride in Research
Synthesis and Characterization of Novel Azepane-1-sulfonyl Chloride Derivatives
The synthesis of novel derivatives based on the this compound scaffold is a significant area of research, primarily driven by the quest for new therapeutic agents. The core reaction for creating these derivatives typically involves the nucleophilic substitution of the chloride on the sulfonyl group by an amine, leading to the formation of a stable sulfonamide bond.
A general synthetic route involves the reaction of this compound with a diverse range of primary or secondary amines in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of the resulting N-substituted azepane-1-sulfonamides.
Alternatively, novel azepane sulfonamides can be synthesized by reacting azepane with various substituted sulfonyl chlorides. This approach allows for the introduction of a wide array of functional groups, enabling the exploration of a broad chemical space.
The characterization of these newly synthesized derivatives is a critical step to confirm their chemical structures. A combination of modern analytical techniques is employed for this purpose.
Table 1: Spectroscopic and Analytical Data for Characterization
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the S=O stretching of the sulfonamide group and N-H bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. |
| Elemental Analysis | Verifies the elemental composition of the synthesized compound, ensuring its purity. |
Through these synthetic and analytical methodologies, researchers can create and validate a library of novel this compound derivatives for further investigation.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies have been instrumental in identifying potent and selective inhibitors for various biological targets.
One notable area of research has been the development of azepane sulfonamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. SAR studies on this class of compounds have revealed that substitutions at the 4-position of the azepane ring significantly impact their inhibitory potency. For instance, the introduction of specific substituents at this position has led to the discovery of compounds with IC₅₀ values in the low nanomolar range.
Another significant application of this compound analogs is in the development of carbonic anhydrase IX (CAIX) inhibitors. CAIX is a tumor-associated enzyme, making it an attractive target for anticancer therapies. A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives were synthesized and evaluated for their CAIX inhibitory activities. The SAR studies for these compounds focused on the nature of the aryl group attached to the benzamide moiety. These investigations demonstrated that specific substitutions on the aryl ring could lead to highly potent CAIX inhibitors with IC₅₀ values in the low nanomolar range.
The general findings from SAR studies on this compound analogs can be summarized as follows:
The Azepane Ring: The seven-membered azepane ring provides a flexible scaffold that can adopt various conformations to fit into the binding pockets of different enzymes. Modifications to the ring, such as the introduction of substituents, can influence this conformational preference and, consequently, the biological activity.
The Sulfonamide Linker: The sulfonamide group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target protein.
Substituents: The nature, size, and electronic properties of the substituents on the azepane ring and other parts of the molecule play a critical role in determining the potency and selectivity of the analogs.
Table 2: Summary of SAR Findings for this compound Analogs
| Target | Key Structural Modifications | Impact on Activity |
| 11β-HSD1 | Substitution at the 4-position of the azepane ring. | Significant modulation of inhibitory potency. |
| Carbonic Anhydrase IX | Variation of the N-aryl benzamide moiety. | Alteration of inhibitory activity, leading to potent inhibitors. |
These SAR studies provide a rational basis for the design of new and more effective drugs based on the this compound scaffold.
Comparative Analysis with Other Sulfonyl Chlorides and Azepane Derivatives
A comparative analysis of this compound with other sulfonyl chlorides and azepane derivatives provides valuable insights into its unique chemical properties and reactivity.
Comparison with Other Sulfonyl Chlorides:
The reactivity of sulfonyl chlorides is influenced by both electronic and steric factors. Compared to smaller cyclic sulfonyl chlorides like piperidine-1-sulfonyl chloride, this compound possesses a larger, more flexible seven-membered ring. This increased flexibility can influence the rate and outcome of its reactions.
In reactions with nucleophiles, the larger ring of azepane may present different steric hindrance around the sulfonyl group compared to the six-membered piperidine (B6355638) ring. Furthermore, the electronic environment of the nitrogen atom, which is part of the larger ring system, can subtly affect the electrophilicity of the sulfur atom in the sulfonyl chloride group. Studies comparing the reactivity of various sulfonyl chlorides have shown that the nature of the group attached to the sulfonyl moiety can significantly impact reaction rates and chemoselectivity. For instance, the difference in reactivity between aroyl chlorides and sulfonyl chlorides has been exploited in chemoselective synthesis.
Table 3: Comparison of this compound and Piperidine-1-sulfonyl chloride
| Property | This compound | Piperidine-1-sulfonyl chloride |
| Ring Size | 7-membered | 6-membered |
| Conformational Flexibility | Higher | Lower |
| Potential Steric Hindrance | Potentially different due to ring size and flexibility. | Generally considered less sterically demanding than the azepane analog. |
| Reactivity | Influenced by the conformational and electronic properties of the azepane ring. | Influenced by the more rigid chair/boat conformations of the piperidine ring. |
Comparison with Other Azepane Derivatives:
The azepane ring is a common scaffold in medicinal chemistry. When the nitrogen atom of the azepane ring is functionalized with a sulfonyl chloride group, the properties of the molecule are significantly altered compared to other N-substituted azepanes, such as N-acyl or N-alkyl derivatives.
The strongly electron-withdrawing nature of the sulfonyl group reduces the basicity of the nitrogen atom in this compound. This is in contrast to N-alkyl azepanes, where the alkyl group is electron-donating and increases the basicity of the nitrogen. This difference in basicity has profound implications for the biological and chemical behavior of these compounds.
Furthermore, the sulfonamide bond, once formed from this compound, is generally more stable to hydrolysis than the amide bond found in N-acyl azepanes. This enhanced stability can be advantageous in the design of drug candidates with improved pharmacokinetic profiles.
Emerging Research Areas and Unexplored Potential
Catalysis and Reaction Engineering Applications
While direct catalytic applications of Azepane-1-sulfonyl chloride are still in early stages of exploration, its role as a precursor to sophisticated catalytic systems is a promising area of research. The sulfonyl chloride moiety is a key functional group for the synthesis of sulfonamides, which can act as ligands or components of bifunctional catalysts.
Detailed Research Findings:
Recent studies have highlighted the use of this compound in the preparation of novel bifunctional Cinchona alkaloid-derived sulfamide catalysts. In this context, the azepane moiety can influence the steric and electronic properties of the resulting catalyst, potentially tuning its activity and selectivity in asymmetric synthesis. The flexibility of the seven-membered ring may allow for unique conformational arrangements in the catalyst's structure, which could be advantageous in specific catalytic transformations.
In the broader field of reaction engineering, the synthesis of sulfonyl chlorides, including this compound, is being optimized through continuous flow technologies. rsc.orgrsc.org These methods offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and improved product consistency. rsc.orgrsc.org The development of continuous flow protocols for the synthesis of sulfamoyl chlorides allows for precise control over reaction parameters, which is crucial for handling these reactive intermediates safely and efficiently. nih.govresearchgate.net This approach is particularly relevant for the industrial-scale production of compounds like this compound, ensuring a more sustainable and economical manufacturing process. mdpi.com
| Research Area | Specific Application of this compound | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | Precursor to chiral sulfamide ligands | The azepane ring may offer unique steric and conformational effects, influencing catalyst selectivity. |
| Reaction Engineering | Synthesis via continuous flow processes | Improved safety, scalability, and product consistency. rsc.orgrsc.orgnih.govresearchgate.net |
Advanced Bio-conjugation Strategies
The high reactivity of the sulfonyl chloride group makes this compound a candidate for bioconjugation reactions, where molecules are covalently linked to biomolecules such as proteins or peptides. Sulfonyl chlorides are known to react with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the thiol group of cysteine.
While specific applications of this compound in bioconjugation are not yet widely reported, the established reactivity of sulfonyl chlorides provides a strong basis for its potential in this field. The azepane ring could serve as a versatile scaffold for the attachment of other functional moieties, such as fluorescent dyes, imaging agents, or therapeutic molecules. The cyclic nature of the azepane unit may also influence the stability and pharmacokinetic properties of the resulting bioconjugate.
The development of novel bioconjugation strategies is an active area of research, with a focus on achieving site-specific modifications of biomolecules. The reactivity of the sulfonyl chloride can be modulated to achieve selectivity towards specific amino acid residues under controlled reaction conditions.
Applications in Supramolecular Chemistry
In supramolecular chemistry, non-covalent interactions are utilized to construct complex, functional architectures. Sulfonamides, the derivatives of this compound, are known to participate in hydrogen bonding, forming predictable supramolecular synthons. These interactions can be exploited to build intricate self-assembling systems.
| Supramolecular Structure | Role of the Azepane Moiety | Potential Application |
|---|---|---|
| Host-Guest Complexes | Forms a hydrophobic cavity | Encapsulation and delivery of small molecules |
| Self-Assembled Monolayers | Influences molecular packing and orientation | Surface modification and functional materials |
| Crystal Engineering | Directs the formation of specific crystal lattices | Development of new materials with tailored properties |
Environmental and Sustainable Chemistry Considerations
The principles of green chemistry are increasingly influencing the design and synthesis of chemical compounds. For a reactive intermediate like this compound, this involves developing environmentally benign synthetic routes and minimizing waste.
Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents and generate significant amounts of waste. mdpi.com Modern research focuses on developing more sustainable alternatives. These include:
Oxidative Chlorination in Greener Solvents: The use of milder and more environmentally friendly oxidizing and chlorinating agents, along with the replacement of hazardous organic solvents with water or other green solvents, is a key area of development. researchgate.net
Catalytic Approaches: The development of catalytic methods for the synthesis of sulfonyl chlorides can reduce the need for stoichiometric reagents and minimize waste generation.
Continuous Flow Synthesis: As mentioned earlier, continuous flow processes not only improve safety and efficiency but also contribute to a greener synthesis by reducing solvent usage and energy consumption per unit of product. rsc.orgrsc.orgmdpi.com
By applying these green chemistry principles to the synthesis of this compound, its potential as a valuable chemical building block can be realized in a more environmentally responsible manner. The focus on sustainable reaction conditions, such as the use of water as a solvent and the development of catalytic systems, will be crucial for the future applications of this compound. jocpr.comorganic-chemistry.org
Q & A
Q. What statistical methods are appropriate for analyzing kinetic data in sulfonylation reactions?
- Methodological Answer : Apply nonlinear regression to pseudo-first-order kinetics. Use software like GraphPad Prism to calculate rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots. Report confidence intervals (95%) and R² values .
Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| 1H NMR | δ 3.46–3.53 (m, 4H, H-1) | |
| 13C NMR | δ 50.1 (C-1), 27.5 (C-3), 27.0 (C-2) | |
| IR | 1386 cm⁻¹ (S=O asymmetric stretch) | |
| TLC (CH₂Cl₂) | Rf = 0.83 (ninhydrin staining) |
Q. Table 2. Optimization of Synthesis Conditions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| SO₂Cl₂ Equiv. | 1.2–1.5 | Maximizes conversion |
| Temperature | 0–5°C (initial) | Reduces hydrolysis |
| Solvent | Anhydrous CH₂Cl₂ | Improves solubility |
| Reaction Time | 12–24 hours | Ensures completion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
